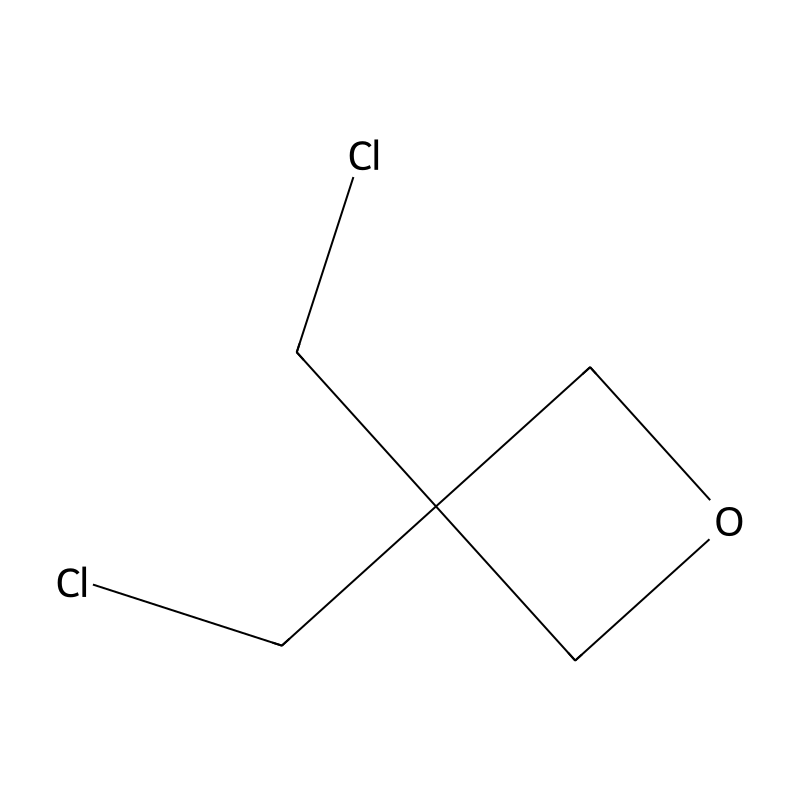

3,3-Bis(chloromethyl)oxetane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,3-Bis(chloromethyl)oxetane is an organic compound classified as a chlorinated ether, with the chemical formula and a molecular weight of approximately 155.022 g/mol. It is recognized for its role as an intermediate in the synthesis of poly(bis(azidomethyl)oxetane), a polymer being investigated for use in propellant binders for rocket fuels. Due to its hazardous nature, it is classified as an extremely hazardous substance in the United States, capable of causing kidney damage and other health issues upon exposure .

- Cyclization Reaction: It can be synthesized through the cyclization of pentaerythritol trichlorohydrin in the presence of a non-organic base like sodium hydroxide .

- Formation of Poly(bis(azidomethyl)oxetane: This occurs when 3,3-bis(chloromethyl)oxetane reacts with sodium azide in an alkaline solution, often facilitated by tetrabutyl ammonium bromide as a phase transfer catalyst .

- Polymerization: The compound can polymerize under acidic conditions, particularly when treated with phosphorous pentafluoride or other Lewis acids, leading to various polymer forms that exhibit thermoplastic properties .

The biological activity of 3,3-bis(chloromethyl)oxetane is primarily characterized by its toxicity. Acute exposure can result in symptoms such as headaches, dizziness, and gastrointestinal irritation. Prolonged exposure may lead to more severe conditions including allergic reactions and respiratory issues. The compound's potential carcinogenicity has also been noted in animal studies, emphasizing the need for caution when handling it .

Several methods exist for synthesizing 3,3-bis(chloromethyl)oxetane:

- Cyclization of Pentaerythritol Trichlorohydrin: This method involves treating pentaerythritol trichlorohydrin with sodium hydroxide to yield the desired oxetane .

- Reaction with Potassium Hydroxide: Another approach utilizes methanolic potassium hydroxide on pentaerythritol trichloride to produce 3,3-bis(chloromethyl)oxetane .

These methods highlight the compound’s versatility and potential for various applications in polymer chemistry.

The primary applications of 3,3-bis(chloromethyl)oxetane include:

- Precursor for Energetic Polymers: It is used as an intermediate in the synthesis of poly(bis(azidomethyl)oxetane), which serves as a binder in rocket propellant formulations.

- Research in Polymer Chemistry: Its unique properties make it a subject of study for developing new materials with specialized characteristics .

Interaction studies involving 3,3-bis(chloromethyl)oxetane focus on its reactivity with various nucleophiles and its polymerization behavior under different conditions. Research has shown that it can react with isocyanides under acidic catalysis, leading to diverse products depending on reaction conditions . Additionally, studies on its polymerization kinetics provide insights into optimizing conditions for producing high-performance polymers .

Several compounds share structural or functional similarities with 3,3-bis(chloromethyl)oxetane. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| 1,3-Bis(chloromethyl)oxetane | C5H8Cl2O | Similar chlorinated structure; used in different polymer applications. |

| Bis(2-chloroethyl)ether | C4H8Cl2O | Chlorinated ether; used as a solvent and intermediate. |

| 4-Chloro-4-methylpentan-2-one | C6H11ClO | Chlorinated ketone; used in organic synthesis processes. |

Uniqueness of 3,3-Bis(chloromethyl)oxetane:

While these compounds share some functional characteristics, 3,3-bis(chloromethyl)oxetane's specific role as an energetic polymer precursor distinguishes it from others. Its unique reactivity profile and ability to form high-energy polymers make it particularly valuable in aerospace applications.

Physical Description

Color/Form

Natural, black, or olive green molding powder.

XLogP3

Boiling Point

Density

Melting Point

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

25323-58-4

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Oxetane, 3,3-bis(chloromethyl)-: ACTIVE

Penton: Trademark for a thermoplastic resin derived from 3,3-bis(chloromethyl)oxetane ...

Poly(3,3-bis-(chloromethyl)oxetane) (PBCMO) was available commercially as Penton but it is no longer marketed. /Poly(3,3-bis-(chloromethyl)oxetane)/